molecular formula C9H8ClF3O2 B6333456 2-Methoxy-5-(trifluoromethoxy)benzyl chloride, 98% CAS No. 911060-72-5

2-Methoxy-5-(trifluoromethoxy)benzyl chloride, 98%

Cat. No. B6333456
CAS RN: 911060-72-5
M. Wt: 240.60 g/mol
InChI Key: RXDWTVYFXOMEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-(trifluoromethoxy)benzyl chloride (2M5TFC) is a powerful reagent used in a variety of organic synthesis applications. This compound is a white crystalline solid with a melting point of 81-83°C and a boiling point of 200°C. It is soluble in a variety of organic solvents and is stable in air. 2M5TFC has a wide range of applications in scientific research, including the synthesis of various compounds, the study of biological systems, and the development of new drugs.

Mechanism of Action

2-Methoxy-5-(trifluoromethoxy)benzyl chloride, 98% is a reagent that can be used to modify the structure of other molecules. It can be used to add, remove, or exchange functional groups on molecules. This allows for the modification of molecules for a variety of purposes, such as the synthesis of new compounds or the modification of existing compounds.
Biochemical and Physiological Effects
2-Methoxy-5-(trifluoromethoxy)benzyl chloride, 98% is a powerful reagent and should be handled with caution. It is toxic if ingested and can cause irritation to the skin and eyes. In addition, it can cause respiratory irritation if inhaled. It should be used in a well-ventilated area and protective clothing should be worn when handling the reagent.

Advantages and Limitations for Lab Experiments

2-Methoxy-5-(trifluoromethoxy)benzyl chloride, 98% has several advantages for laboratory experiments. It is a powerful reagent that can be used to modify the structure of molecules, allowing for the synthesis of new compounds or the modification of existing compounds. It is also stable in air and soluble in a variety of organic solvents, making it easy to handle and store. However, 2-Methoxy-5-(trifluoromethoxy)benzyl chloride, 98% is toxic and should be handled with caution. Protective clothing should be worn when handling the reagent and it should be used in a well-ventilated area.

Future Directions

There are several potential future directions for the use of 2-Methoxy-5-(trifluoromethoxy)benzyl chloride, 98% in scientific research. It could be used to synthesize new compounds for pharmaceuticals, agrochemicals, and dyes. It could also be used to study biological systems, such as enzymes and proteins. In addition, 2-Methoxy-5-(trifluoromethoxy)benzyl chloride, 98% could be used to modify existing drugs to make them more effective. Finally, it could be used to develop new drugs by modifying the structure of existing drugs.

Synthesis Methods

2-Methoxy-5-(trifluoromethoxy)benzyl chloride, 98% is synthesized by the reaction of 2-methoxy-5-chlorobenzyl chloride and trifluoromethanesulfonic anhydride in the presence of a base, such as pyridine. The reaction is carried out at room temperature in a solvent such as acetonitrile or dichloromethane. The reaction yields a white solid which can be purified by recrystallization.

Scientific Research Applications

2-Methoxy-5-(trifluoromethoxy)benzyl chloride, 98% has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the study of biological systems, such as the study of enzymes and proteins. In addition, 2-Methoxy-5-(trifluoromethoxy)benzyl chloride, 98% is used in the development of new drugs, as it can be used to modify the structure of drugs to make them more effective.

properties

IUPAC Name

2-(chloromethyl)-1-methoxy-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O2/c1-14-8-3-2-7(4-6(8)5-10)15-9(11,12)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDWTVYFXOMEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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